Unii-TX0QD8NI6C
Overview
Description
Unii-TX0QD8NI6C, also known as 5-hydroxy-favipiravir, is a chemical compound identified through the Unique Ingredient Identifier (UNII) system. This compound is a derivative of favipiravir, an antiviral medication primarily used to treat influenza. The unique molecular structure and properties of this compound distinguish it from other known compounds, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of Unii-TX0QD8NI6C involves several steps, starting with the preparation of favipiravir. Favipiravir is synthesized through a multi-step process that includes the reaction of 3-aminopyrazine-2-carboxamide with various reagents to introduce the hydroxyl group at the 5-position. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure
Chemical Reactions Analysis
Unii-TX0QD8NI6C undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form various oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form reduced derivatives.
Substitution: The fluorine atom in the structure can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Unii-TX0QD8NI6C has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of antiviral agents and their derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of viral infections.
Industry: The compound’s unique properties make it a candidate for various industrial applications, including the development of new pharmaceuticals
Mechanism of Action
The mechanism of action of Unii-TX0QD8NI6C involves its interaction with viral RNA polymerase. The compound inhibits the activity of the enzyme, thereby preventing the replication of viral RNA. This mechanism is similar to that of favipiravir, but the presence of the hydroxyl group at the 5-position may enhance its binding affinity and efficacy. The molecular targets and pathways involved include the viral RNA-dependent RNA polymerase and associated replication complexes .
Comparison with Similar Compounds
Unii-TX0QD8NI6C can be compared with other similar compounds, such as:
Favipiravir: The parent compound from which this compound is derived. Favipiravir lacks the hydroxyl group at the 5-position.
Ribavirin: Another antiviral compound with a similar mechanism of action but different molecular structure.
Remdesivir: An antiviral compound used to treat COVID-19, with a different chemical structure and mechanism of action.
The uniqueness of this compound lies in its specific structural modifications, which may confer enhanced antiviral activity and specificity .
Properties
IUPAC Name |
5-fluoro-2-hydroxy-6-oxo-1H-pyrazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O3/c6-2-5(12)9-4(11)1(8-2)3(7)10/h(H2,7,10)(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRTYBLZQIYKRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)C(=N1)F)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1492021-29-0 | |
Record name | 2-Pyrazinecarboxamide, 6-fluoro-3,4-dihydro-5-hydroxy-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492021290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXY-FAVIPIRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX0QD8NI6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.